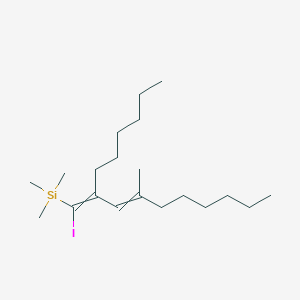
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties. This compound contains a silicon atom bonded to a trimethylsilyl group and a complex organic moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps, including the formation of the organic moiety and the introduction of the trimethylsilyl group. Common synthetic routes may include:
Formation of the Organic Moiety: This step involves the synthesis of the organic part of the molecule, which includes the hexyl, iodo, and methyldeca-1,3-dien-1-yl groups. This can be achieved through various organic reactions such as alkylation, halogenation, and diene formation.
Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group to the organic moiety. This can be done using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the organic moiety.
Reduction Reactions: Reduction reactions can be used to modify the double bonds in the organic moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the organic moiety.
Scientific Research Applications
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The organic moiety can interact with biological molecules, making it useful in biochemical and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
(2-Hexyl-1-iodo-4-phenyldeca-1,3-dien-1-yl)(trimethyl)silane: This compound has a phenyl group instead of a methyl group, leading to different chemical properties and reactivity.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound lacks the methyl group, resulting in different steric and electronic effects.
Uniqueness
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups and the presence of the trimethylsilyl group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
827033-76-1 |
|---|---|
Molecular Formula |
C20H39ISi |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2-hexyl-1-iodo-4-methyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C20H39ISi/c1-7-9-11-13-15-18(3)17-19(16-14-12-10-8-2)20(21)22(4,5)6/h17H,7-16H2,1-6H3 |
InChI Key |
HHANLCKLWXUBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


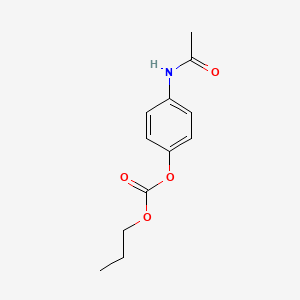
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)



![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
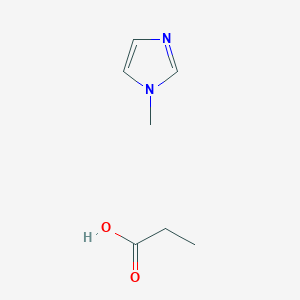
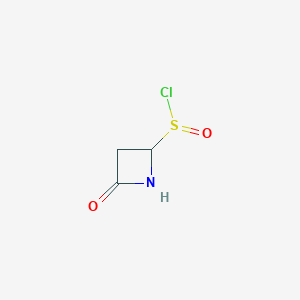
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
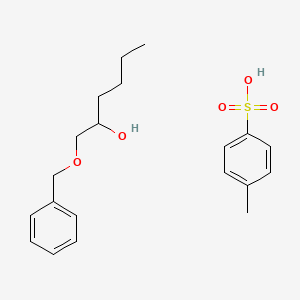
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
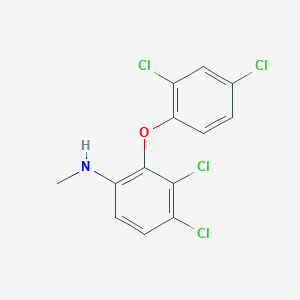
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
